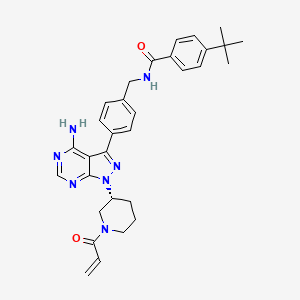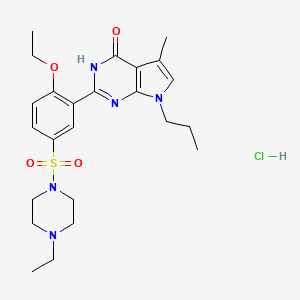
Yonkenafil hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yonkenafil hydrochloride is a novel pharmacological compound that has garnered significant interest within the scientific community due to its potential therapeutic benefits. The primary indication for this compound is the treatment of erectile dysfunction, a condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Yonkenafil hydrochloride involves several synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Yonkenafil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Yonkenafil hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Yonkenafil hydrochloride centers on its inhibition of the phosphodiesterase type 5 enzyme. This enzyme is predominantly found in the smooth muscle cells lining the blood vessels of the corpus cavernosum in the penis and the pulmonary vasculature . By inhibiting phosphodiesterase type 5, this compound increases the levels of cyclic guanosine monophosphate, a molecule that mediates the relaxation of smooth muscle tissues. This results in the dilation of blood vessels and enhanced blood flow to targeted areas .
Vergleich Mit ähnlichen Verbindungen
Sildenafil: Another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Yonkenafil Hydrochloride: this compound is unique due to its potential improved effectiveness and better side effect profile compared to other phosphodiesterase type 5 inhibitors.
Eigenschaften
Molekularformel |
C24H34ClN5O4S |
|---|---|
Molekulargewicht |
524.1 g/mol |
IUPAC-Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H |
InChI-Schlüssel |
CDCLCASCGRHUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
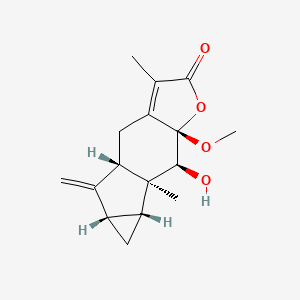
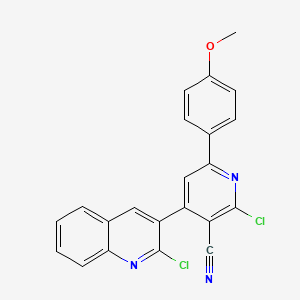
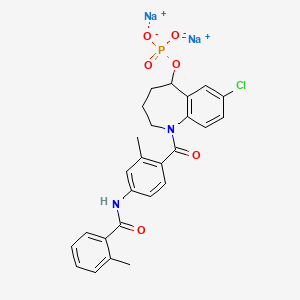
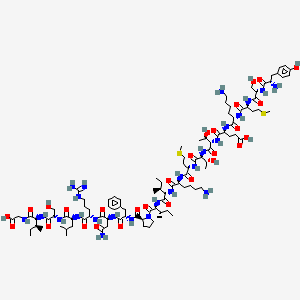
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
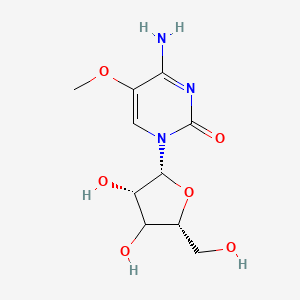
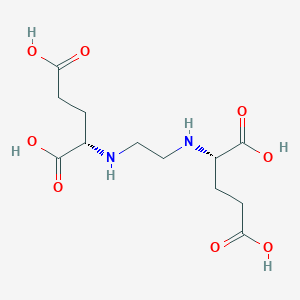


![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
